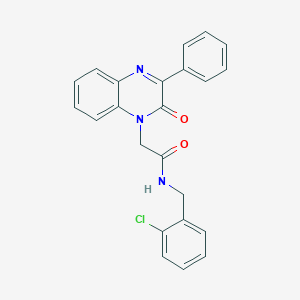

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUPXWAFBSPFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from quinoxaline derivatives. The general synthetic route involves:

- Formation of Quinoxaline Derivative : The initial step often includes the condensation of appropriate phenolic compounds with 1,2-diamines to form quinoxaline structures.

- Acetamide Formation : The quinoxaline intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.

- Chlorobenzyl Substitution : Finally, the chlorobenzyl group is introduced via nucleophilic substitution reactions.

Anticancer Properties

Research has shown that quinoxaline derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Quinoxaline Derivative | HCT-116 | 1.9 | |

| Quinoxaline Derivative | MCF-7 | 2.3 | |

| Doxorubicin | HCT-116 | 3.23 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against various pathogens, including bacteria and fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells. Additionally, their ability to induce apoptosis in cancer cells has been a focal point of many studies.

Case Studies

Recent studies have explored the pharmacological potential of quinoxaline derivatives:

- Antiviral Activity : A study reported that a derivative showed significant inhibition of HIV replication with an EC50 value of 0.15 µg/mL, highlighting its potential as an antiviral agent .

- Inhibition of Enzymes : Another study evaluated several quinoxaline derivatives for their inhibitory effects on various enzymes involved in cancer progression, demonstrating IC50 values ranging from 3.50 to 56.40 µM against target enzymes .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that quinoxaline derivatives, including N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, quinoxaline derivatives have been shown to target specific pathways involved in cell proliferation and survival, making them promising candidates for cancer therapy .

1.2 Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial activities. The compound has been evaluated against various bacterial strains, showing potential effectiveness as an antimicrobial agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Material Science Applications

2.1 Photocatalytic Properties

this compound has been investigated for its photocatalytic properties. Studies have shown that quinoxaline derivatives can act as effective photocatalysts in organic reactions under visible light irradiation. This application is particularly relevant in green chemistry, where the goal is to reduce energy consumption and improve reaction efficiency .

2.2 Corrosion Inhibition

Another application of this compound is in the field of corrosion inhibition for metals. Research indicates that quinoxaline derivatives can form protective layers on metal surfaces, thereby reducing corrosion rates in acidic environments. This property is crucial for prolonging the lifespan of metal components in various industrial applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the chlorobenzyl group and the quinoxaline core significantly influences its pharmacological properties. Modifications to these structural elements can enhance potency and selectivity against specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorobenzyl Group | Enhances lipophilicity and cell membrane penetration |

| Quinoline Core | Critical for biological activity; influences binding affinity to targets |

| Acetamide Functional Group | May enhance solubility and bioavailability |

Case Studies

4.1 Study on Antitumor Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives and assessed their cytotoxicity against various cancer cell lines. The study found that this compound exhibited IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development .

4.2 Evaluation as a Photocatalyst

A comprehensive evaluation published in Chemical Communications focused on the photocatalytic activity of quinoxaline derivatives under visible light conditions. The study demonstrated that this compound could effectively catalyze organic transformations, providing insights into its utility in sustainable chemistry practices .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Acetamide Derivatives

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, and how can intermediates be optimized for yield?

- Methodology : The compound can be synthesized via multi-step reactions involving:

Quinoxaline core formation : Condensation of glycine derivatives with methyl 2-isothiocyanatobenzoate, followed by oxidation with hydrogen peroxide to generate the 2,4-dioxoquinazoline intermediate .

Acetamide coupling : Reaction of the quinoxaline intermediate with 2-chloro-N-(2-chlorobenzyl)acetamide using N,N′-carbonyldiimidazole (CDI) as a coupling agent under anhydrous conditions .

- Optimization : Key factors include controlling reaction temperature (60–80°C), solvent selection (DMF or acetonitrile), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity can be verified by HPLC (>95%) and melting point analysis .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical for resolving ambiguities?

- Methodology :

- Single-crystal XRD : Resolves stereochemistry and confirms the quinoxaline-acetamide backbone. For example, analogous compounds show planar quinoxaline rings with torsion angles <5° between acetamide and aromatic substituents .

- Spectroscopy :

- 1H/13C NMR : Key signals include the 2-chlorobenzyl CH2 (δ ~4.8 ppm) and quinoxaline carbonyl (δ ~168 ppm) .

- FTIR : Absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm deviation .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodology :

- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays in rodent models, with ED50 values compared to reference drugs (e.g., phenytoin) .

- Enzyme inhibition : Fluorescence-based assays (e.g., GABA transaminase inhibition) at 10–100 µM concentrations, monitoring IC50 via fluorometric detection .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC50 > 50 µM preferred) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action, particularly in enzyme inhibition?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) : Dock the compound into target enzymes (e.g., GABA transaminase PDB: 1OHV) using flexible ligand sampling. Key interactions include hydrogen bonding with Arg192 and π-π stacking with Phe64 .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable binding. MM-PBSA calculations estimate binding free energy (ΔG < -8 kcal/mol suggests high affinity) .

Q. What strategies address contradictory results in biological activity across different studies?

- Methodology :

- Assay standardization : Compare protocols for cell lines (e.g., neuronal vs. non-neuronal), serum concentration (5% vs. 10% FBS), and incubation time (24h vs. 48h) .

- Metabolic stability : Test liver microsomal degradation (e.g., human CYP3A4) to identify if rapid metabolism explains potency discrepancies .

- Structural analogs : Synthesize derivatives (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl) to isolate substituent effects .

Q. How can ADMET properties be predicted and validated for this compound?

- Methodology :

- In silico tools (ADMET Predictor, SwissADME) : Predict logP (~3.2), solubility (<10 µg/mL), and BBB permeability (CNS MPO score >4). High plasma protein binding (>90%) may limit bioavailability .

- In vitro validation :

- Caco-2 permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates intestinal absorption.

- hERG inhibition : Patch-clamp assays at 10 µM to assess cardiac toxicity risk (IC50 >30 µM preferred) .

Q. What crystallographic challenges arise in characterizing this compound, and how are they resolved?

- Methodology :

- Crystal growth : Slow evaporation from DMSO/water (7:3) at 4°C yields diffraction-quality crystals. Disorder in the chlorobenzyl group is common; resolve using SHELXL with anisotropic displacement parameters .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O contacts contribute >30% to crystal packing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.